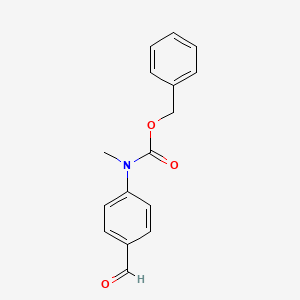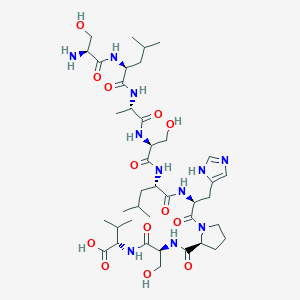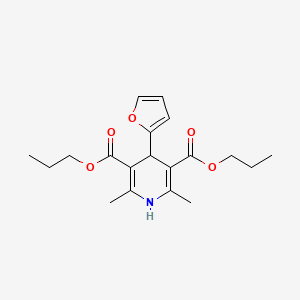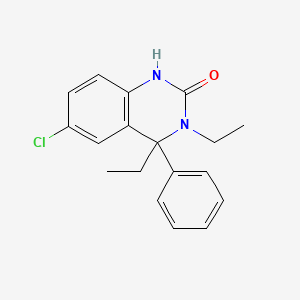
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chloro group, diethyl groups, and a phenyl group, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the quinazolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Substitution Reactions: Subsequent substitution reactions introduce the diethyl and phenyl groups at the desired positions. These reactions may require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of high-purity 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl-.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Quinazolinone: The parent compound with a similar core structure but lacking the chloro, diethyl, and phenyl groups.
6-Chloro-2(1H)-Quinazolinone: A derivative with a chloro group at the 6-position but without the diethyl and phenyl groups.
3,4-Diethyl-2(1H)-Quinazolinone: A derivative with diethyl groups at the 3 and 4 positions but without the chloro and phenyl groups.
Uniqueness
2(1H)-Quinazolinone, 6-chloro-3,4-diethyl-3,4-dihydro-4-phenyl- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the chloro group, diethyl groups, and phenyl group can influence its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
681431-41-4 |
|---|---|
Molecular Formula |
C18H19ClN2O |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
6-chloro-3,4-diethyl-4-phenyl-1H-quinazolin-2-one |
InChI |
InChI=1S/C18H19ClN2O/c1-3-18(13-8-6-5-7-9-13)15-12-14(19)10-11-16(15)20-17(22)21(18)4-2/h5-12H,3-4H2,1-2H3,(H,20,22) |
InChI Key |
PDTBMXMSRREKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)Cl)NC(=O)N1CC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


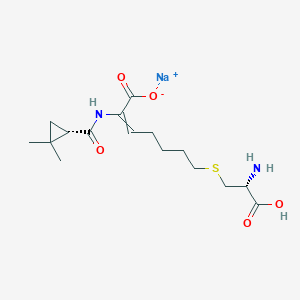

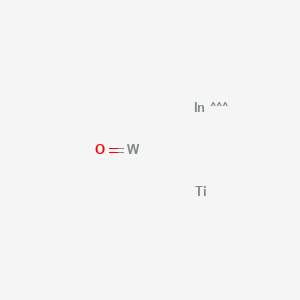
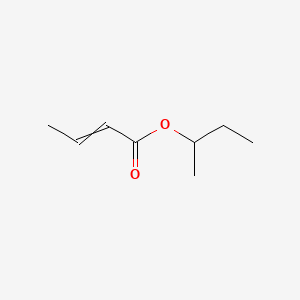
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
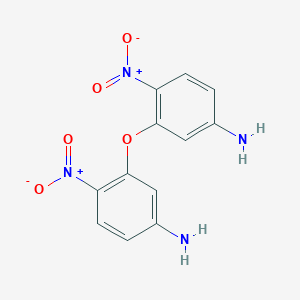
![3-{[(2,5-Dioxoimidazolidin-4-yl)methyl]sulfanyl}alanine](/img/structure/B12517804.png)


